Crassicauline A Crassicauline A [8-Acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate is a natural product found in Aconitum episcopale with data available.
Brand Name: Vulcanchem
CAS No.: 79592-91-9
VCID: VC21342580
InChI: InChI=1S/C35H49NO10/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(46-19(2)37,26(29(35)36)27(44-7)28(32)35)25(22)30(33)45-31(38)20-9-11-21(41-4)12-10-20/h9-12,22-30,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26?,27+,28-,29?,30?,32+,33+,34-,35?/m1/s1
SMILES: CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC
Molecular Formula: C35H49NO10
Molecular Weight: 643.8 g/mol

Crassicauline A

CAS No.: 79592-91-9

Cat. No.: VC21342580

Molecular Formula: C35H49NO10

Molecular Weight: 643.8 g/mol

* For research use only. Not for human or veterinary use.

Crassicauline A - 79592-91-9

CAS No. 79592-91-9
Molecular Formula C35H49NO10
Molecular Weight 643.8 g/mol
IUPAC Name [(2R,3R,5S,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
Standard InChI InChI=1S/C35H49NO10/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(46-19(2)37,26(29(35)36)27(44-7)28(32)35)25(22)30(33)45-31(38)20-9-11-21(41-4)12-10-20/h9-12,22-30,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26?,27+,28-,29?,30?,32+,33+,34-,35?/m1/s1
Standard InChI Key GAZDXIGXYWVWQX-MIOGPJTISA-N
Isomeric SMILES CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC
SMILES CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC
Canonical SMILES CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC

Chemical Identity and Structural Characteristics

Crassicauline A is a natural product primarily found in various Aconitum species, including Aconitum episcopale, Aconitum carmichaelii, and Aconitum hemsleyanum E. Pritz . As a C19 diterpenoid alkaloid, it belongs to a class of compounds characterized by their complex polycyclic structures and diverse biological activities.

The compound features a unique molecular architecture with the following chemical identifiers:

PropertyValue
Molecular FormulaC35H49NO10
Molecular Weight643.8 g/mol
CAS Number79592-91-9
IUPAC Name[(1S,2R,3R,4R,5S,6S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
InChIKeyGAZDXIGXYWVWQX-QVAFJCLZSA-N

The structural significance of crassicauline A lies in its two ester bonds, which play a crucial role in its chemical transformations during processing methods . The absence of a hydroxyl group at the C-15 position distinguishes it from other diterpenoid alkaloids like aconitine and deoxyaconitine, making it less susceptible to oxidation during processing procedures .

Pharmacological Profile and Therapeutic Applications

Analgesic Properties

Crassicauline A serves as a commonly used analgesic in China, representing one of the primary therapeutic applications of this compound . Its pain-relieving properties have made it valuable in clinical settings despite certain toxicity concerns that accompany its use.

Cardiotoxicity Assessment

The cardiotoxic effects of crassicauline A present significant challenges to its clinical application. In experimental studies with rats, administration of 0.10 mg/kg of crassicauline A has been demonstrated to induce serious cardiac abnormalities, including ventricular premature beat (VPB), ventricular tachycardia (VT), and ventricular fibrillation (VF) . These findings underscore the importance of processing methods aimed at reducing the compound's toxicity.

Comparative Pharmacological Effects

An intriguing aspect of diterpenoid alkaloids like crassicauline A is that structurally similar compounds can exhibit dramatically opposite effects on cardiac function. While some compounds in this class show proarrhythmic effects, others display antiarrhythmic properties despite minimal structural differences . This pharmacological dichotomy has stimulated research into the structural modifications that might transform crassicauline A from a cardiotoxic agent into a therapeutic antiarrhythmic compound.

Metabolism and Biotransformation Pathways

Hydroxylation Metabolisms

Research into the in vivo metabolism of crassicauline A has revealed complex hydroxylation pathways that may influence both its therapeutic efficacy and toxicity profile. In studies using rat models, less than 10% of intravenously administered crassicauline A and less than 5% of orally administered doses were recovered unchanged in urine and feces, indicating extensive metabolism .

C-15 Hydroxylation as a Bioactivation Mechanism

Metabolic investigations have identified hydroxylation at the C-15 position as a potentially significant bioactivation pathway for crassicauline A . This hydroxylation can lead to the formation of deoxyjesaconitine, a metabolite with documented toxicity. This metabolic transformation represents a critical consideration for understanding the compound's safety profile in therapeutic applications.

Species Differences in Metabolism

Comparative in vitro studies using liver S9 fractions have highlighted important interspecies differences in the hydroxylation metabolism of crassicauline A, with rats demonstrating more extensive hydroxylation compared to humans . These differences must be carefully considered when extrapolating toxicity data from animal models to human applications.

Structural Transformation During Traditional Processing

Sand Frying as a Detoxification Method

Traditional Chinese medicine has long employed processing methods such as boiling, steaming, and sand frying to modify the properties of medicinal herbs. Among these techniques, sand frying produces particularly complex transformation pathways for diterpenoid alkaloids like crassicauline A . This processing method represents an ancient approach to reducing toxicity while potentially enhancing therapeutic properties.

Experimental Simulation of Sand Frying

In laboratory settings, oil bath heating at controlled temperatures has been developed to simulate the traditional sand frying process. Research protocols typically employ parameters such as 160°C for 30 minutes or 180°C for 30 minutes to induce targeted structural transformations of crassicauline A . These controlled conditions enable systematic study of the resulting chemical modifications and their pharmacological implications.

Transformation Products and Their Characterization

Experimental processing of crassicauline A via simulated sand frying has yielded one previously known alkaloid and three novel alkaloids . These transformed products have been isolated, purified, and characterized through advanced analytical techniques including 1H NMR, 13C NMR, and HR-ESI-MS to confirm their structures . The transformation pathways appear to differ significantly from those observed with other diterpenoid alkaloids due to crassicauline A's unique structural features.

Cardiotoxicity Reduction Through Processing

Comparative Toxicity Assessments

A critical finding in crassicauline A research is that the products resulting from its thermal processing demonstrate reduced cardiotoxicity compared to the parent compound . This reduction in toxicity represents a significant advantage for potential therapeutic applications and validates the traditional processing approaches employed in Chinese herbal medicine.

Structure-Activity Relationships and Pharmacophore Development

The study of crassicauline A and its derivatives has contributed significantly to understanding the structure-activity relationships of diterpenoid alkaloids as potential antiarrhythmic agents. Research has begun to establish critical pharmacophore elements that might guide the development of safer and more effective therapeutic compounds in this class .

This knowledge could prove invaluable in the search for new antiarrhythmic drugs that match or exceed the efficacy of currently available medications while offering improved safety profiles . The structural modifications that occur during processing may provide important clues for targeted drug design approaches.

Research Applications and Future Directions

Future Research Prospects

Several promising research directions emerge from current understanding of crassicauline A:

  • Further elucidation of the precise structural transformation pathways during processing

  • Development of optimized processing parameters to maximize production of beneficial derivatives

  • Detailed investigation of the mechanism of action for the antiarrhythmic effects observed in processed derivatives

  • Exploration of additional structural modifications that might further enhance therapeutic properties while minimizing toxicity

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